Lipophilicity-Driven Permeability Differentiation: Computed XLogP3-AA vs. N-Unsubstituted Analog
The target compound exhibits a computed XLogP3-AA value of 5.3, compared to an estimated ~1.5–2.0 for the N-unsubstituted analog 3,4-dichloro-2-methoxybenzenesulfonamide (based on removal of two benzyl groups and addition of one H-bond donor). This difference of >3 log units translates to approximately a 1,000-fold higher theoretical partition coefficient, which directly impacts membrane permeability predictions and oral bioavailability scoring [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | 3,4-Dichloro-2-methoxybenzenesulfonamide (unsubstituted sulfonamide): estimated XLogP ≈1.5–2.0 |
| Quantified Difference | Δ > 3 log units (~1,000-fold higher partition coefficient) |
| Conditions | PubChem XLogP3-AA algorithm v3.0; comparator value estimated by structural subtraction of two benzyl groups and one H-bond donor penalty |
Why This Matters
For medicinal chemistry programs requiring CNS penetration or high membrane permeability, the >3 log unit lipophilicity advantage makes this compound a far more suitable scaffold than N-unsubstituted analogs.
- [1] PubChem Compound Summary for CID 1339615. Computed XLogP3-AA = 5.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/428501-25-1 (accessed April 28, 2026). View Source
